molecular formula C14H18O4S B14283065 2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid CAS No. 124947-23-5

2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid

Cat. No.: B14283065
CAS No.: 124947-23-5
M. Wt: 282.36 g/mol
InChI Key: KVOYXXVFHTZMTA-UHFFFAOYSA-N
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Description

2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid is a chemical compound with a complex structure that includes an acetylsulfanyl group, a methylphenoxy group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Acetylsulfanyl Group: This can be achieved by reacting a suitable thiol with acetic anhydride under controlled conditions.

    Attachment of the Methylphenoxy Group: This step involves the reaction of a suitable phenol derivative with a butanoic acid derivative, often using a coupling reagent such as DCC (dicyclohexylcarbodiimide).

    Final Assembly: The final step involves the combination of the acetylsulfanyl and methylphenoxy intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetylsulfanyl moiety can be reduced to form alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-2-methylphenoxy)butanoic acid: Similar structure but with a chloro substituent instead of an acetylsulfanyl group.

    4-(2,4-Dichlorophenoxy)butanoic acid: Contains two chloro substituents on the phenoxy ring.

Uniqueness

2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

124947-23-5

Molecular Formula

C14H18O4S

Molecular Weight

282.36 g/mol

IUPAC Name

2-(acetylsulfanylmethyl)-4-(4-methylphenoxy)butanoic acid

InChI

InChI=1S/C14H18O4S/c1-10-3-5-13(6-4-10)18-8-7-12(14(16)17)9-19-11(2)15/h3-6,12H,7-9H2,1-2H3,(H,16,17)

InChI Key

KVOYXXVFHTZMTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCC(CSC(=O)C)C(=O)O

Origin of Product

United States

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